

Thionazin-oxon: A Technical Guide to the Metabolite of the Insecticide Thionazin

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Compound of Interest

Compound Name: Thionazin-oxon

Cat. No.: B165072

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Abstract

This technical guide provides a comprehensive overview of **thionazin-oxon**, the primary active metabolite of the organothiophosphate insecticide thionazin. Thionazin itself is a potent nematicide and insecticide, but its toxicity is significantly enhanced through metabolic activation to **thionazin-oxon**. This document details the chemical and physical properties of both compounds, outlines the metabolic pathway leading to the formation of **thionazin-oxon**, and delves into its primary mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, this guide presents available toxicological data, outlines detailed experimental protocols for the analysis of these compounds and for assessing their biological activity, and explores potential non-cholinergic mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction

Thionazin, also known as Zinophos, is an organothiophosphate pesticide once used for the control of nematodes and soil-dwelling insects.[1] Like other phosphorothionates, thionazin undergoes metabolic bioactivation in organisms to its oxygen analog, **thionazin-oxon**. This conversion dramatically increases its toxicity by enhancing its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the properties, metabolism, and toxicological profile of **thionazin-oxon** is crucial for assessing the

environmental and health risks associated with thionazin exposure and for the development of potential antidotes.

Chemical and Physical Properties

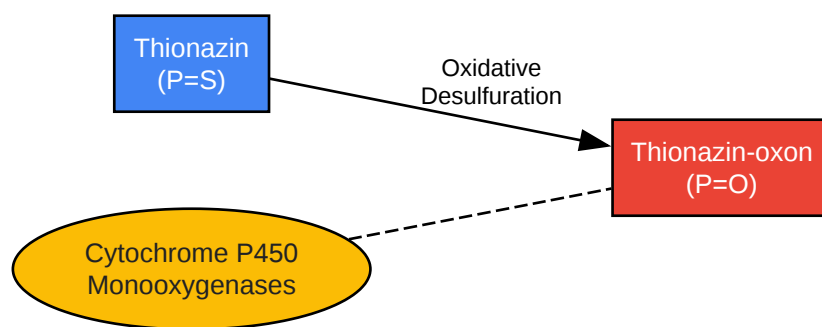
A summary of the key chemical and physical properties of thionazin and its active metabolite, **thionazin-oxon**, is presented in Table 1.

Property	Thionazin	Thionazin-oxon
IUPAC Name	O,O-Diethyl O-(pyrazin-2-yl) phosphorothioate	diethyl pyrazin-2-yl phosphate
CAS Number	297-97-2	7359-55-9
Molecular Formula	C ₈ H ₁₃ N ₂ O ₃ PS	C ₈ H ₁₃ N ₂ O ₄ P
Molecular Weight	248.24 g/mol	232.17 g/mol
Appearance	Amber liquid (pure); Light brown to tan liquid (technical)	Data not available
Solubility	Miscible with most organic solvents	Data not available

Metabolism of Thionazin to Thionazin-oxon

The primary metabolic pathway for the activation of thionazin is the oxidative desulfuration of the P=S bond to a P=O bond, resulting in the formation of **thionazin-oxon**. This reaction is primarily catalyzed by cytochrome P450 (CYP450) monooxygenases in the liver of vertebrates and in analogous enzyme systems in invertebrates.

The metabolic conversion is a critical step in the toxification of thionazin, as the oxon form is a much more potent inhibitor of acetylcholinesterase.



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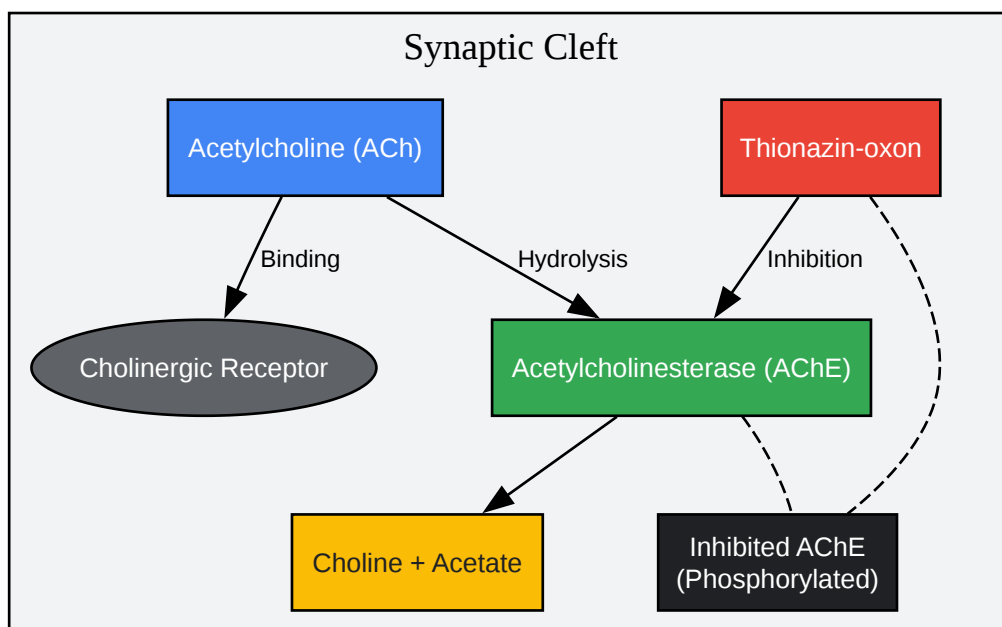
Caption: Metabolic activation of Thionazin to **Thionazin-oxon**.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **thionazin-oxon** is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.

Thionazin-oxon, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of the oxon is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive and cannot hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a cholinergic crisis. Symptoms of poisoning include muscle tremors, convulsions, paralysis, and in severe cases, death due to respiratory failure.[2]



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Caption: Mechanism of Acetylcholinesterase inhibition by **Thionazin-oxon**.

Toxicological Data

Quantitative toxicological data for thionazin and its oxon metabolite are crucial for risk assessment. While specific data for **thionazin-oxon** is limited in publicly available literature, data for the parent compound and analogous organophosphate oxons provide valuable context.

Compound	Test Organism	Route	Value	Reference
Thionazin	Rat	Oral LD50	12 mg/kg	[2]
Thionazin	Rat	Percutaneous LD50	11 mg/kg	[2]

LD50: Median lethal dose.

The toxicity of **thionazin-oxon** is expected to be significantly higher than that of thionazin due to its enhanced affinity for acetylcholinesterase. For other organophosphates, the oxon

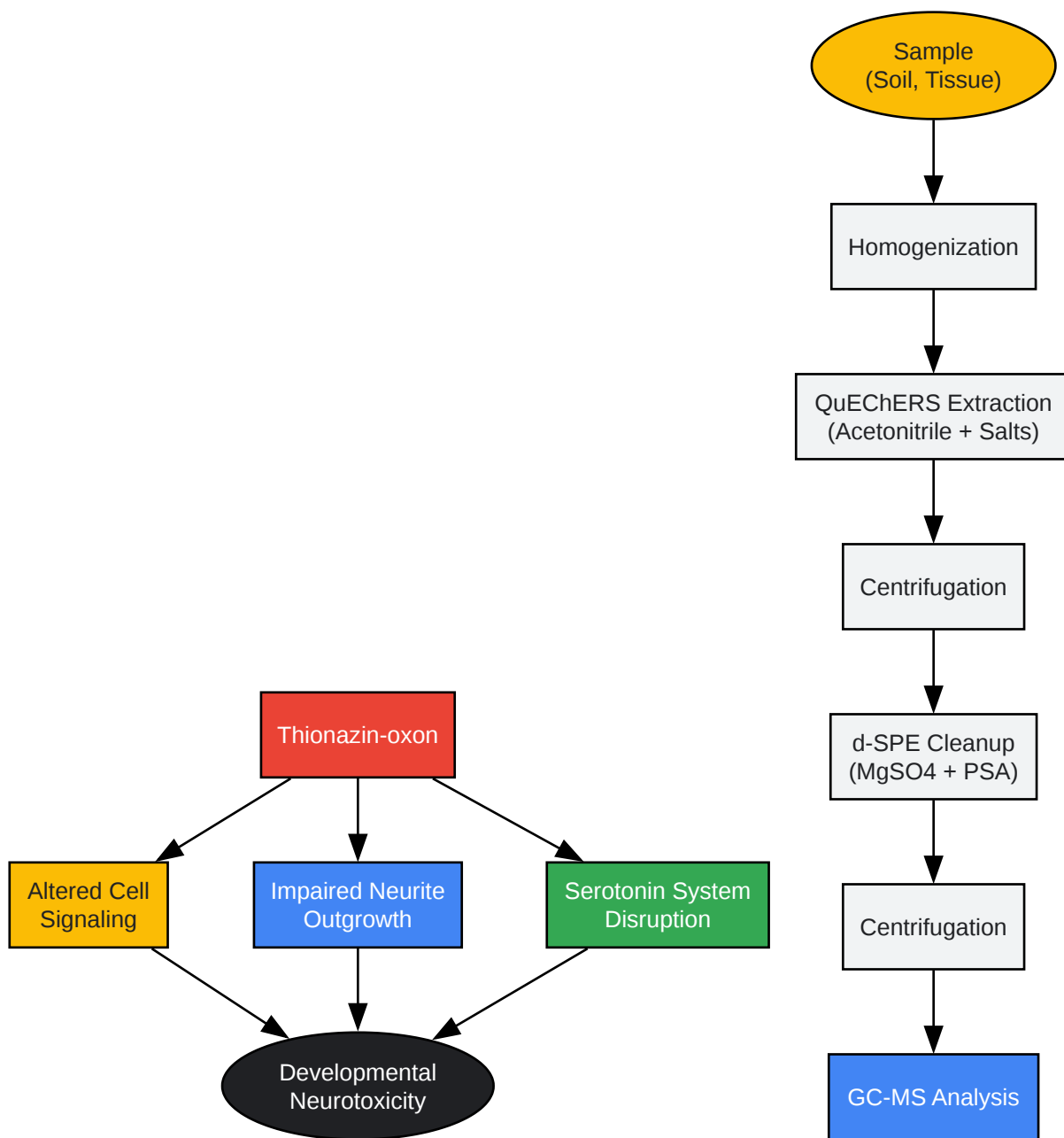
metabolites can be several orders of magnitude more potent as AChE inhibitors.

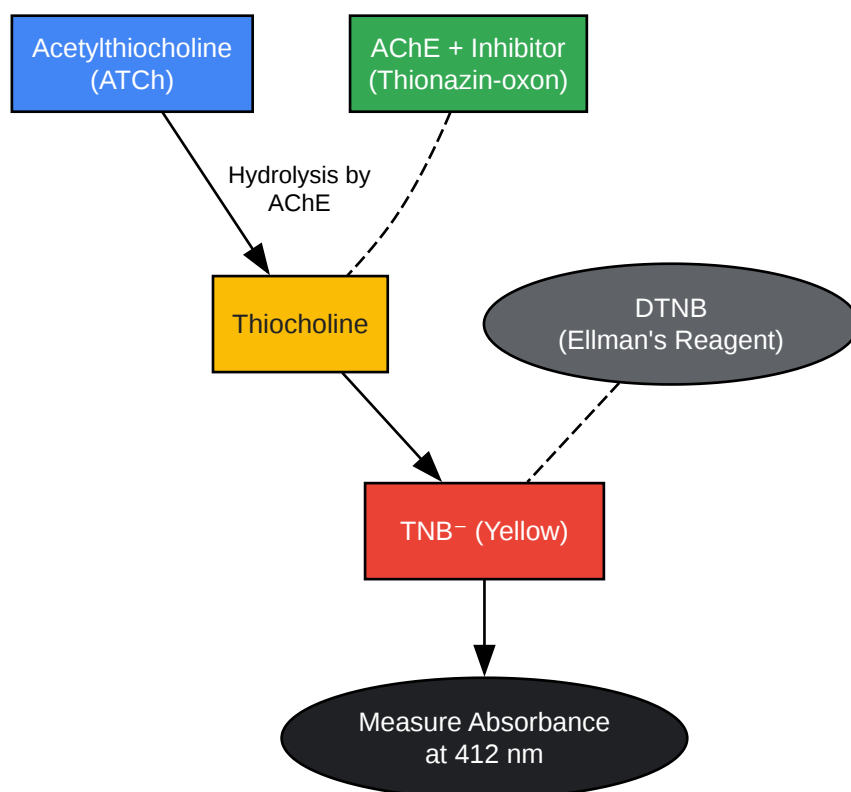
Potential Non-Cholinergic Mechanisms

While AChE inhibition is the primary mechanism of acute toxicity, research on other organophosphates suggests that their oxon metabolites may also exert toxic effects through non-cholinergic pathways, particularly in the context of developmental neurotoxicity. These potential mechanisms include:

- **Interference with Cell Signaling Pathways:** Organophosphate oxons have been shown to affect various signaling cascades involved in neuronal development, including adenylyl cyclase and protein kinase pathways.
- **Disruption of Axonal Growth and Neurite Outgrowth:** Studies on analogues like diazinon-oxon have indicated that they can impair the development of axon-like processes in differentiating neuroblastoma cells.
- **Effects on the Serotonergic System:** Perinatal exposure to some organophosphates has been linked to alterations in the development of the serotonin system.

Further research is needed to specifically elucidate the non-cholinergic targets and signaling pathways affected by **thionazin-oxon**.





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